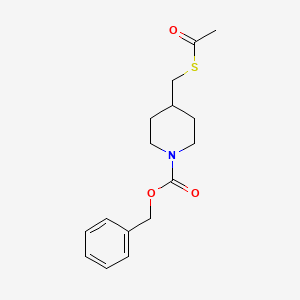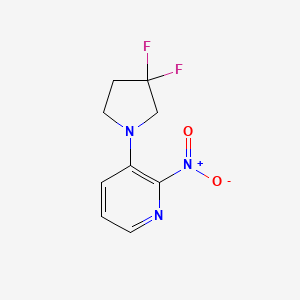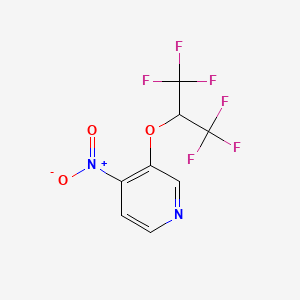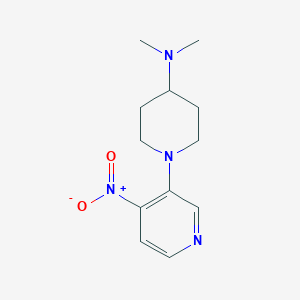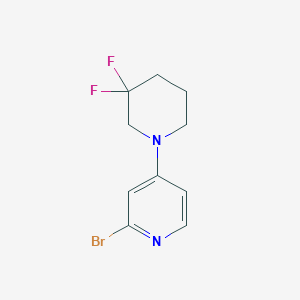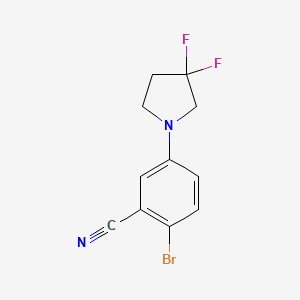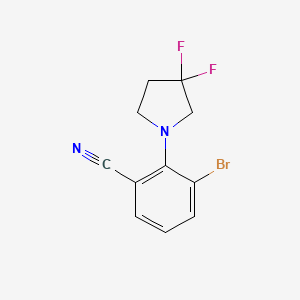![molecular formula C19H22N2O2 B1407590 [2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]aminacetat CAS No. 1417567-39-5](/img/structure/B1407590.png)
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]aminacetat
Übersicht
Beschreibung
Indole derivatives are a class of compounds that have a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate” undergoes are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate wurden als wirksame Antivirale Mittel beschrieben. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Wirkung gegen Influenza A und Coxsackie B4-Virus gezeigt, wobei ein Derivat einen hohen Selektivitätsindexwert gegen letzteres aufwies . Dies deutet darauf hin, dass “[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]aminacetat” auf seine potenziellen antiviralen Wirkungen untersucht werden könnte, was möglicherweise einen neuen Weg zur Behandlung von Virusinfektionen eröffnet.
Antikrebsaktivität
Indolderivate sind bekannt für ihre Antikrebsaktivitäten. Sie können in Krebszellen mit verschiedenen zellulären Prozessen interferieren, wie z. B. der Zellzyklusregulation und Apoptose. Die Synthese und bioaktive Bewertung von Indolderivaten hat zur Entdeckung von Verbindungen geführt, die die Zellapoptose induzieren und die Tubulinpolymerisation hemmen, was auf eine potenzielle Rolle von “this compound” in der Krebstherapie hindeutet .
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von Indolderivaten, einschließlich ihrer Wirkung gegen Bakterien und Pilze, machen sie wertvoll für die Entwicklung neuer Antibiotika. Einige Indolverbindungen haben ein gutes antimikrobielles Potenzial gezeigt, was auf die Fähigkeiten von “this compound” bei der Bekämpfung mikrobieller Infektionen hindeuten könnte .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which [2-(1-methyl-1h-indol-3-yl)-2-phenylethyl]amine acetate is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives can affect various biological activities, suggesting that they may influence a range of biochemical pathways . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , indicating that they may interact with the biochemical pathways related to these processes.
Result of Action
Given that indole derivatives can have a variety of biological activities , it is likely that the effects of this compound’s action would be dependent on its specific targets and mode of action.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives continue to attract attention due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of new indole derivatives, their biological activities, and their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
acetic acid;2-(1-methylindol-3-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C2H4O2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18)13-7-3-2-4-8-13;1-2(3)4/h2-10,12,15H,11,18H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBRTWLHPKTASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C(CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)
